molecular formula C15H11N3O4S B2772067 N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 152587-00-3

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2772067
CAS No.: 152587-00-3
M. Wt: 329.33
InChI Key: VAGYXDMVVOTCTM-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a chemical compound intended for research and development purposes. It is part of the benzothiazole class, a scaffold known for its diverse biological activities. Scientific literature indicates that methoxy-substituted benzothiazole derivatives are of significant interest in medicinal chemistry research. Specifically, structurally similar compounds have been investigated for their potential antibacterial properties, with some showing promising activity against pathogens such as Escherichia coli . Furthermore, other benzothiazole analogs bearing methoxy groups have been described in patents for potential applications in treating neurological conditions, including Alzheimer's disease and Parkinson's disease . Researchers value this family of compounds for exploring structure-activity relationships and developing novel bioactive molecules. This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGYXDMVVOTCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a pharmacophore. Additionally, the methoxy group contributes to its solubility and stability .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H11N3O4S
Molecular Weight: 317.33 g/mol
IUPAC Name: this compound
InChI Key: XXXXXXXXXXXXXXX

The compound features a benzothiazole moiety, which is known for its role in enhancing biological activity through interactions with various molecular targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction: 2-Aminobenzenethiol is reacted with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
  • Purification: The product is purified via recrystallization.

This synthetic route is efficient and allows for the production of high-purity compounds suitable for biological evaluation.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal cellular processes. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
  • Signal Pathway Modulation: It has been shown to interfere with key signaling pathways such as AKT and ERK in cancer cells, leading to reduced proliferation and increased apoptosis .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Lines Tested: The compound has been evaluated against various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
  • Methods Used: The MTT assay was employed to assess cell viability, while flow cytometry was utilized to evaluate apoptosis and cell cycle effects.

Results Summary:

Cell LineIC50 (µM)Apoptosis InductionCell Cycle Arrest
A4312.5YesG1 phase arrest
A5493.0YesG0/G1 phase arrest

The compound demonstrated significant inhibition of cell proliferation and promoted apoptosis in these cancer cell lines .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Microbial Strains Tested: Various bacterial strains including E. coli and Staphylococcus aureus.

Antimicrobial Activity Results:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
Staphylococcus aureus5 µg/mL

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

A notable study highlighted the dual action of benzothiazole derivatives including this compound against both cancer and inflammatory pathways. The study demonstrated that this compound effectively reduced levels of inflammatory cytokines IL-6 and TNF-α while inhibiting cancer cell migration, suggesting its potential as a dual-action therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide?

  • Methodology : The compound is typically synthesized via condensation of 4-methoxy-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Reaction optimization includes controlling temperature (room temperature to 60°C) and monitoring progress via TLC. Purification involves column chromatography or recrystallization .
  • Key Parameters : Yield improvements (70–90%) are achieved by optimizing molar ratios, solvent choice, and reaction time (typically 6–12 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirms molecular structure via proton and carbon assignments (e.g., methoxy singlet at ~3.8 ppm, nitrobenzamide aromatic signals at ~8.2–8.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 305.0683 for [M+H]+ in ESI-MS) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

Q. What biological activities are associated with this compound?

  • Findings : Preliminary studies on structurally analogous benzothiazoles suggest potential anticancer and antimicrobial activities. The nitro group enhances oxidative stress mechanisms, while the methoxy group improves solubility and target binding .
  • Experimental Models : In vitro assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) are standard for evaluating bioactivity .

Q. How does the methoxy group influence the compound’s chemical reactivity?

  • Mechanistic Insight : The electron-donating methoxy group stabilizes the benzothiazole ring via resonance, reducing electrophilic substitution reactivity at the 4-position. This stabilization impacts regioselectivity in further functionalization (e.g., sulfonation, halogenation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or hydrogen bonding (e.g., intermolecular N–H···N interactions in crystal packing). Cross-validation using X-ray crystallography (via SHELX refinement) and DFT calculations can reconcile data .
  • Example : In crystal structures, centrosymmetric dimers formed via hydrogen bonds (e.g., N1–H1···N2) can alter solution-state NMR observations .

Q. What strategies optimize the reduction of the nitro group to an amine without side reactions?

  • Methodology : Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50–60°C selectively reduces the nitro group to NH₂. Competing reduction of the benzothiazole ring is minimized by avoiding high pressures. Post-reduction purification via acid-base extraction ensures purity .
  • Alternative : Sodium dithionite (Na₂S₂O₄) in aqueous THF under mild conditions (pH 7–8) can achieve selective reduction .

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